Dihydropyridines
Dihydropyridines are a class of chemical compounds characterized by the presence of a dihydropyrrole ring system. These molecules exhibit diverse biological activities and find extensive applications in various fields, including pharmacology, pesticide science, and materials chemistry. In pharmaceuticals, dihydropyridines are renowned for their vasodilatory effects on blood vessels, making them valuable in treating hypertension and angina pectoris. Additionally, certain derivatives possess calcium channel blocking properties, contributing to their use in cardiovascular therapy. Beyond medicine, these compounds also serve as intermediates in the synthesis of other bioactive molecules due to their structural versatility. Their ability to form stable complexes with metal ions makes dihydropyridines useful in catalysis and coordination chemistry. Overall, the wide-ranging applications and unique properties of dihydropyridines make them an intriguing subject in chemical research and industrial development.

Structure | Chemical Name | CAS | MF |
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Diallyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | 335418-13-8 | C21H22ClNO4 |
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Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 302548-63-6 | C20H25NO6 |
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5-O-Desethyl Amlodipine | 1809326-44-0 | C18H21ClN2O5 |
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tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate | 96452-50-5 | C10H13NO3 |
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3-fluoro-1,2-dihydropyridine-2-thione | 865663-90-7 | C5H4FNS |
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tert-Butyl (4-mercaptopyridin-3-yl)carbamate | 139460-10-9 | C10H14N2O2S |
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methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-{(phenylcarbamoyl)methylsulfanyl}-1,4-dihydropyridine-3-carboxylate | 684238-11-7 | C23H20FN3O3S |
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AV-153 free base | 19350-66-4 | C14H19NO6 |
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Zinc Pyrithione | 13463-41-7 | C10H8N2O2S2Zn |
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Octenidine dihydrochloride | 70775-75-6 | C36H64Cl2N4 |
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